3-(trifluoromethyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
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Description
The compound contains a trifluoromethyl group (-CF3), a benzamide group, and a thiazolopyrimidine group. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physical and chemical properties . Benzamides are a class of compounds containing a benzene ring attached to an amide group, and they have a wide range of applications in medicine. Thiazolopyrimidines are heterocyclic compounds that contain nitrogen, sulfur, and carbon atoms in a ring structure, and they are often used in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the trifluoromethyl group, the benzamide group, and the thiazolopyrimidine ring. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various reactions, including nucleophilic substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and reactivity .Future Directions
Properties
IUPAC Name |
3-(trifluoromethyl)-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-8-13(15(25)23-9(2)10(3)26-16(23)21-8)22-14(24)11-5-4-6-12(7-11)17(18,19)20/h4-7H,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHFXYCSNBJGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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